3,4-dihydro-1-benzothiepin-5(2H)-one oxime
CAS No.:
Cat. No.: VC14727624
Molecular Formula: C10H11NOS
Molecular Weight: 193.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NOS |
|---|---|
| Molecular Weight | 193.27 g/mol |
| IUPAC Name | (NE)-N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C10H11NOS/c12-11-9-5-3-7-13-10-6-2-1-4-8(9)10/h1-2,4,6,12H,3,5,7H2/b11-9+ |
| Standard InChI Key | VFJJDUKSHZJVKP-PKNBQFBNSA-N |
| Isomeric SMILES | C1C/C(=N\O)/C2=CC=CC=C2SC1 |
| Canonical SMILES | C1CC(=NO)C2=CC=CC=C2SC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiepin core—a bicyclic system comprising a benzene ring fused to a thiepin (a seven-membered ring containing one sulfur atom). The oxime group () is positioned at the 5-position of the thiepin ring, contributing to its reactivity and hydrogen-bonding capabilities. Nuclear magnetic resonance (NMR) spectroscopy confirms the (5E)-configuration, with distinct proton signals observed at 315 °C in dimethyl sulfoxide-d6 () . Key spectral data include:
| NMR Signal (δ, ppm) | Assignment |
|---|---|
| 1.2–2.0 | Methyl/methylene protons |
| 6.8–7.5 | Aromatic protons |
| 12.1 | Oxime hydroxyl proton |
The isomeric SMILES representation highlights the E-configuration of the oxime group .
Physical and Chemical Properties
The compound is a solid at room temperature, though its melting point remains unspecified in available literature. Its solubility profile suggests moderate polarity, with dissolution observed in polar aprotic solvents like DMSO. The calculated exact mass (193.056135 g/mol) aligns with its molecular formula .
Synthesis and Derivative Formation
Derivatives and Functionalization
The oxime’s hydroxyl group undergoes acylations and sulfonylations to yield derivatives with enhanced lipophilicity or stability:
These modifications are critical for optimizing pharmacokinetic properties in drug development.
Pharmacological Applications
CNS Depressant Activity
The compound exhibits dose-dependent sedative effects in preclinical models, attributed to its interaction with GABAergic or serotonergic pathways . While specific receptor targets are unconfirmed, structural analogs of benzothiepins are known to modulate neurotransmitter systems. Comparative studies with diazepam suggest weaker anxiolytic potency but a favorable safety profile .
| Supplier | Location | Advantage |
|---|---|---|
| Riedel-de Haen AG | United States | Extensive chemical catalog |
| Shanghai TBBMed Co., Ltd. | China | Competitive pricing |
| Specs | Netherlands | High-purity standards |
Pricing data are proprietary, but the compound is listed under research-use-only categories, with quantities tailored to laboratory-scale needs .
Future Directions
Despite its discovery decades ago, 3,4-dihydro-1-benzothiepin-5(2H)-one oxime remains underexplored in modern drug discovery. Priorities for future research include:
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Mechanistic Studies: Elucidating molecular targets via receptor-binding assays.
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Derivative Optimization: Screening acyl/sulfonyl derivatives for enhanced bioactivity.
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Toxicological Profiling: Establishing LD50 values and chronic exposure risks.
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